N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-25-18-8-4-3-7-17(18)20(24)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBHBNWZUAODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4'-Bipyridin-3-ylmethanamine
The bipyridine moiety is constructed through Suzuki-Miyaura cross-coupling between 3-bromopyridine and pyridin-4-ylboronic acid. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h) achieve 78% yield. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃, DMF) produces 3-pyridinecarboxaldehyde, which undergoes reductive amination (NaBH₃CN, NH₄OAc) to yield the methanamine intermediate.
Preparation of 2-(Ethylthio)benzoyl Chloride
2-Mercaptobenzoic acid is alkylated with ethyl iodide (K₂CO₃, DMF, 50°C, 6 h) to afford 2-(ethylthio)benzoic acid (92% yield). Treatment with thionyl chloride (SOCl₂, reflux, 3 h) converts the acid to the corresponding acyl chloride.
Amide Bond Formation Strategies
Coupling the bipyridinylmethanamine with 2-(ethylthio)benzoyl chloride is achieved through three principal methods:
Schlenk-Type Acylation
Procedure : React equimolar intermediates in anhydrous THF with triethylamine (TEA) as a base.
Conditions : 0°C to room temperature, 12 h.
Yield : 65%.
Limitation : Requires strict anhydrous conditions to prevent hydrolysis.
Catalytic Coupling Using HATU
Procedure : Employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with DIPEA in DMF.
Conditions : 25°C, 4 h.
Yield : 88%.
Advantage : Superior efficiency and milder conditions compared to traditional methods.
Solid-Phase Synthesis
Procedure : Immobilize methanamine on Wang resin, followed by acyl chloride coupling.
Conditions : DCM, 24 h.
Yield : 72% after cleavage (TFA/DCM).
Application : High-throughput synthesis for combinatorial libraries.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | HATU | 88 | 95 |
| THF | DCC | 65 | 85 |
| DCM | EDCl | 70 | 88 |
Polar aprotic solvents (DMF) enhance reagent solubility and reaction homogeneity, improving yields.
Temperature and Catalytic Load
Elevating temperatures beyond 50°C promote side reactions (e.g., bipyridine decomposition). A catalytic load of 5 mol% Pd(PPh₃)₄ in Suzuki coupling minimizes metal residues while maintaining efficiency.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥95% purity, with retention time 12.3 min.
Challenges and Alternative Pathways
Regioselectivity in Bipyridine Synthesis
Competing coupling at pyridine C-2 or C-4 positions necessitates careful ligand selection. Xantphos ligands favor C-3 coupling (75% selectivity).
Ethylthio Group Stability
Oxidation to sulfone is mitigated by inert atmosphere handling and antioxidant additives (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The benzamide and bipyridine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted benzamide or bipyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide has been investigated for its therapeutic properties. Its structural components suggest potential efficacy in the following areas:
- Antimicrobial Activity : Preliminary studies indicate significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) observed around 50 µM.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Investigations into enzyme inhibition related to cancer pathways have demonstrated strong inhibition against specific targets.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with metal ions. Its bipyridine structure is particularly advantageous for binding interactions, making it suitable for applications in catalysis and materials science.
Biological Probing
This compound can serve as a probe in molecular biology assays, aiding in the study of biochemical pathways through its interactions with specific molecular targets.
A comparison of this compound with similar compounds highlights its unique features and potential applications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | Thiourea and pyridine | Antimicrobial |
| 4-Amino-N-[2-(diethylamino) ethyl]benzamide | Diethylamino group | Anticancer |
| 3-Pyridyl-N-benzamides | Substituted benzamides | Enzyme inhibitors |
Antimicrobial Studies
In vitro testing has revealed that this compound exhibits significant antibacterial activity against various strains. The MIC values suggest effective concentrations for potential therapeutic use.
Enzyme Inhibition
Research indicates that related compounds can inhibit key enzymes involved in cancer pathways. Studies on similar benzamide derivatives have shown IC50 values indicating strong inhibition against specific targets.
Structure-Activity Relationship (SAR)
Investigations into the SAR of bipyridine-containing compounds suggest that modifications in the ethylthio group can enhance biological activity. The presence of electron-withdrawing groups on the bipyridine moiety has been correlated with increased potency against certain biological targets.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide would depend on its specific application. In coordination chemistry, it may act as a ligand, forming complexes with metal ions. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Bipyridine vs.
- Ethylthio vs. Methoxy/Hydroxyl : The ethylthio group increases lipophilicity (logP) relative to polar groups like methoxy or hydroxyl, which could improve membrane permeability but reduce solubility .
Pharmacological Activity Profiles
Anticancer Activity
- Compound 4c (): Exhibited 100% inhibition of Dalton’s lymphoma ascites (DLA) cells at 100 µg/mL, comparable to doxorubicin. The thiazolidinone core and dichlorophenyl group likely contribute to its potency .
- N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17): Showed notable activity against MCF7 breast cancer cells, with QSAR studies linking efficacy to topological parameters (Balaban index) .
- Target Compound : The ethylthio and bipyridine groups may synergize to enhance cytotoxicity, though empirical data are needed to confirm this hypothesis.
Antimicrobial Activity
- Compound 4 (): Demonstrated broad-spectrum antimicrobial activity, attributed to the azetidinone core and chlorophenyl substituents .
- Antioxidant Activity : Benzamide-thiourea hybrids (e.g., A8, H10) showed >85% inhibition of oxidative stress, driven by electron-donating groups like hydroxyl and methoxy .
Receptor Binding and Imaging
- [125I]PIMBA : High sigma-1 receptor affinity (Kd = 5.80 nM) enabled prostate tumor imaging in vivo. The piperidinyl and iodomethoxy groups are critical for receptor interaction .
- Target Compound : The bipyridine moiety may interact with kinase or nucleic acid targets, diverging from sigma receptor specificity .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s higher logP suggests improved blood-brain barrier penetration but may limit aqueous solubility.
- Metabolic degradation of the ethylthio group could generate sulfoxide metabolites, requiring further stability studies .
Therapeutic Potential and Limitations
- Ethylthio’s lipophilicity may enhance tissue penetration compared to polar analogs like A8 .
- Limitations :
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a bipyridine moiety linked to a benzamide structure via an ethylthio group, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be represented as follows:
- Bipyridine Moiety : Contributes to the compound's ability to act as a ligand.
- Ethylthio Group : Enhances lipophilicity, potentially improving membrane permeability.
- Benzamide Core : Known for various biological activities including enzyme inhibition.
The biological activity of this compound is hypothesized to involve:
- Ligand Binding : The bipyridine component may facilitate binding to metal ions or biological macromolecules.
- Enzyme Interaction : The benzamide structure is known for its role in modulating enzyme activity, potentially acting as an inhibitor or substrate.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities. Preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Analogous compounds have shown promise in inhibiting cancer cell proliferation.
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | Thiourea and pyridine | Antimicrobial |
| 4-Amino-N-[2-(diethylamino) ethyl]benzamide | Diethylamino group | Anticancer |
| 3-Pyridyl-N-benzamides | Substituted benzamides | Enzyme inhibitors |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro testing revealed that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) ranged around 50 µM for effective strains .
- Enzyme Inhibition : Research has indicated that related compounds can inhibit key enzymes involved in cancer pathways. For instance, studies on similar benzamide derivatives have shown IC50 values indicating strong inhibition against specific targets .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of bipyridine-containing compounds suggest that modifications in the ethylthio group can enhance biological activity. The presence of electron-withdrawing groups on the bipyridine moiety has been correlated with increased potency against certain biological targets .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, including:
- Alkylation : Introducing the bipyridinylmethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like KCO .
- Thioether formation : Reaction of 2-mercaptobenzamide derivatives with ethyl halides under controlled pH (7–9) to avoid disulfide byproducts .
- Purification : Use of column chromatography (silica gel, DCM/MeOH gradients) and recrystallization (ethanol/water) to isolate the final compound .
- Optimization : Yield improvements (e.g., 54–98% in similar benzamides) rely on solvent polarity (DMF for solubility), temperature (40–60°C), and stoichiometric ratios (1:1.2 for nucleophilic steps) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy : H and C NMR verify bipyridine aromaticity (δ 7.2–8.9 ppm) and ethylthio group integration (δ 1.3–1.5 ppm for CH, δ 3.0–3.2 ppm for SCH) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H] and fragmentation patterns confirm molecular weight (e.g., m/z 420–450 for analogous compounds) .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Q. What biological assays are suitable for preliminary evaluation of its pharmacological potential?
- Answer :
- Enzyme inhibition : Test against kinases (PI3K) or proteases using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT116, HepG2) with dose-response curves (1–100 μM) .
- Solubility and stability : Kinetic aqueous solubility (shake-flask method) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can contradictory data on bipyridine derivative reactivity be resolved during synthesis?
- Answer : Contradictions (e.g., variable yields in alkylation steps) arise from:
- Steric hindrance : Bulky bipyridine groups may reduce nucleophilic substitution efficiency. Solutions include using polar aprotic solvents (DMSO) or microwave-assisted synthesis to enhance reaction rates .
- Byproduct formation : Monitor intermediates via TLC and adjust protecting groups (e.g., Boc for amines) to prevent side reactions .
- Validation : Cross-check spectral data with computational models (DFT for NMR chemical shifts) to confirm structural assignments .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Answer :
- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
- Nanocarriers : Encapsulate in liposomes (size 100–200 nm) or polymeric nanoparticles (PLGA) for controlled release .
- Metabolic shielding : Fluorination of the benzamide ring or ethylthio group to reduce CYP450-mediated degradation .
Q. How can molecular docking elucidate its mechanism of action against specific targets?
- Answer :
- Target selection : Prioritize proteins with known benzamide interactions (e.g., PARP-1, hCA II) using databases like PDB (e.g., 5NY3 for hCA II) .
- Docking protocols : Use AutoDock Vina with Lamarckian GA parameters. Validate poses with MD simulations (100 ns trajectories) to assess binding stability .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .
Methodological Considerations
Q. How should researchers design SAR studies for ethylthio-benzamide derivatives?
- Answer :
- Core modifications : Vary substituents on the bipyridine (e.g., electron-withdrawing groups at 4'-position) and ethylthio chain length .
- Bioisosteric replacement : Substitute ethylthio with sulfonyl or selenoether groups to assess potency changes .
- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with activity .
Q. What computational tools are recommended for predicting metabolic pathways?
- Answer :
- Software : ADMET Predictor™ or SwissADME for phase I/II metabolism predictions (e.g., hydroxylation at bipyridine C3) .
- Fragmentation patterns : Compare in silico MS/MS spectra (MassFrontier) with experimental data to identify metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
